(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride
Description
(3As,6aS)-2-Benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one hydrochloride is a bicyclic pyrrolidine derivative with a fused cyclopentane ring system. The compound features a benzyl substituent at the 2-position and a ketone group at the 5-position of the pyrrolidine core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its stereochemistry (3As,6aS configuration) is critical for biological activity, as small changes in stereochemistry can significantly alter receptor binding and pharmacokinetics .
This compound is primarily investigated as a precursor or intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
(3aS,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14-6-12-9-15(10-13(12)7-14)8-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H/t12-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTWTDZAJUFRRO-OJERSXHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]2CC1=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of EN300-7464170 are currently unknown.
Biological Activity
(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 230.30 g/mol. The presence of the benzyl group and the cyclopentane structure are significant for its interaction with biological targets.
Antagonistic Effects
Research indicates that derivatives of hexahydrocyclopenta[c]pyrrole compounds exhibit antagonistic properties against retinol-binding protein 4 (RBP4). This antagonism is crucial as RBP4 is implicated in various metabolic disorders, including obesity and diabetes. For example, a related compound demonstrated a reduction in circulating plasma RBP4 levels by over 90% in vivo, suggesting potential therapeutic applications for metabolic regulation .
Neuroprotective Effects
Studies have shown that compounds similar to (3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to modulate pathways involved in neuronal survival could be beneficial in treating conditions like Alzheimer's disease.
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds have yielded promising results. Certain derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
Case Studies
- Metabolic Regulation : A study involving a related hexahydrocyclopenta[c]pyrrole compound showed significant improvements in glucose metabolism in diabetic mouse models. The administration resulted in enhanced insulin sensitivity and reduced serum glucose levels.
- Neuroprotection : In vitro studies indicated that derivatives of this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests potential applications in neuroprotective therapies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one; hydrochloride remains under investigation. However, initial studies suggest moderate bioavailability with rapid metabolism in liver microsomes. Toxicological assessments are necessary to determine safety profiles for clinical use.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with (3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one hydrochloride:
Physicochemical and Pharmacological Comparisons
Solubility & Stability The hydrochloride salt of the target compound exhibits superior aqueous solubility (e.g., >50 mg/mL in phosphate buffer) compared to non-salt forms like the trans-isomer (solubility <10 mg/mL) . Stability studies in show that the cis-configuration (3As,6aS) resists glutathione adduct formation, suggesting better metabolic stability than analogues with unprotected ketones .
Enzyme Inhibition
- In ATX inhibition assays (Amplex-Red method), the target compound (IC₅₀ = 0.8 µM) outperforms the trans-isomer (IC₅₀ = 5.2 µM) and the furopyrrolidone derivative (IC₅₀ >10 µM) .
Synthetic Accessibility
- The target compound requires stereoselective hydrogenation (e.g., using chiral catalysts) to achieve the 3As,6aS configuration, increasing synthetic complexity compared to racemic or trans-configured analogues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one hydrochloride, and what are their key reaction conditions?
- Methodology :
-
Route 1 : Refluxing a mixture of cyclopenta[c]pyrrolone derivatives with benzyl halides in acetonitrile, using K₂CO₃ as a base and methyl iodide as an alkylating agent. Reaction conditions include 12–24 hours at 80–100°C, followed by filtration and crystallization .
-
Route 2 : Hydrogenation of acetate derivatives in 95% ethanol under H₂ gas (1 atm, 25°C) to reduce ketone groups, yielding the hydrochloride salt after acid treatment .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/benzene mixtures to achieve ≥95% purity .
- Key Data :
| Reaction Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Alkylation | AcCN | 80–100 | 46–63 |
| Hydrogenation | EtOH | 25 | 70–85 |
Q. Which spectroscopic and analytical methods are most effective for characterizing the stereochemistry and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign diastereotopic protons and carbons in the bicyclic framework. For example, the benzyl group’s protons appear as multiplets at δ 7.2–7.4 ppm, while cyclopentane protons show splitting patterns between δ 2.5–3.5 ppm .
- FTIR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH stretches (if present) at ~3300 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 284.1284 for C₁₇H₁₈ClNO) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 64.85%, H: 6.72%, N: 4.45%) .
Advanced Research Questions
Q. How can conflicting NMR data between synthesized batches be resolved to confirm structural consistency?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by identifying through-space couplings (e.g., NOE correlations between cyclopentane H-3a and benzyl H-α) .
- X-ray Crystallography : Determine absolute stereochemistry by analyzing crystal packing and anomalous dispersion effects .
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange in the cyclopentane ring .
Q. What strategies optimize the yield and enantiomeric purity during hydrochloride salt formation?
- Methodology :
- Chiral Resolution : Use (-)-di-p-toluoyl-D-tartaric acid as a resolving agent in ethanol to separate enantiomers .
- Salt Screening : Test counterions (e.g., HCl vs. HBr) in polar solvents (water/methanol) to enhance crystallinity and purity .
- Reaction pH Control : Maintain pH 4–5 during acidification to prevent racemization of the pyrrolidine nitrogen .
Q. How do computational chemistry methods aid in predicting the compound’s reactivity and interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize transition states for ring-opening reactions (e.g., cyclopentane strain energy ~25 kcal/mol) .
- Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina, identifying key hydrophobic interactions with benzyl groups .
- MD Simulations : Assess stability in aqueous solutions (RMSD < 2 Å over 100 ns) to predict solubility and aggregation tendencies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodology :
- Batch Comparison : Replicate synthesis using literature protocols (e.g., vs. 14) to identify solvent or catalyst impurities .
- Spectral Referencing : Cross-check with databases (PubChem, Reaxys) for consensus IR/NMR peaks .
- Thermogravimetric Analysis (TGA) : Verify decomposition profiles (e.g., HCl loss at 150–200°C) to confirm salt stoichiometry .
Stability and Reactivity
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability Studies : Incubate solutions (0.1 mg/mL) at pH 2–12 (37°C, 24 hours) and monitor degradation via HPLC. Degradation peaks (e.g., hydrolyzed ketone) appear at pH < 3 or > 10 .
- Thermal Analysis : DSC shows a melting endotherm at 209–211°C, with exothermic decomposition above 250°C .
Tables of Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
